Sucantomotide

Description

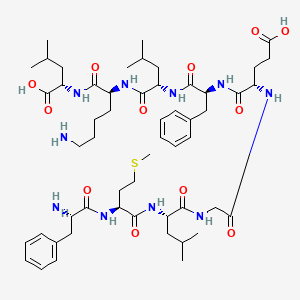

Structure

2D Structure

Properties

Molecular Formula |

C54H84N10O12S |

|---|---|

Molecular Weight |

1097.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C54H84N10O12S/c1-32(2)26-41(61-51(72)40(23-25-77-7)59-47(68)37(56)29-35-16-10-8-11-17-35)48(69)57-31-45(65)58-39(21-22-46(66)67)50(71)63-43(30-36-18-12-9-13-19-36)53(74)62-42(27-33(3)4)52(73)60-38(20-14-15-24-55)49(70)64-44(54(75)76)28-34(5)6/h8-13,16-19,32-34,37-44H,14-15,20-31,55-56H2,1-7H3,(H,57,69)(H,58,65)(H,59,68)(H,60,73)(H,61,72)(H,62,74)(H,63,71)(H,64,70)(H,66,67)(H,75,76)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |

InChI Key |

DGQROMTVYDAXAP-YTAGXALCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Sucantomotide: A Technical Overview of an Enigmatic Peptide

An In-depth Examination of the Peptide Sucantomotide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic peptide whose chemical structure and sequence are defined in public chemical databases. However, a comprehensive review of scientific literature and public repositories reveals a significant absence of information regarding its biological activity, mechanism of action, and pharmacological properties. This guide provides a detailed summary of the available chemical and structural information for this compound. Due to the lack of publicly available data on its biological function, this document cannot fulfill the requirements for detailing experimental protocols, summarizing quantitative data, or visualizing signaling pathways.

Peptide Sequence and Structure

The primary structure of this compound is a linear sequence of nine amino acids.

Amino Acid Sequence: Phe-Met-Leu-Gly-Glu-Phe-Leu-Lys-Leu (FMLGEFLKL)[1]

IUPAC Name: L-phenylalanyl-L-methionyl-L-leucyl-glycyl-L-α-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-leucine[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is derived from computational models and is available in the PubChem database.

| Property | Value | Source |

| Molecular Formula | C54H84N10O12S | PubChem[1] |

| Molecular Weight | 1097.4 g/mol | PubChem[1] |

| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CSCC)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC(C)C)N | PubChem[1] |

| InChI Key | LSNMWPZJJJNXRE-WJCALXNBSA-N | PubChem |

2D Structure:

The 2D chemical structure of this compound is available in the PubChem database. A 3D conformer of the peptide is not available due to its high number of atoms and flexibility.

Biological Activity and Mechanism of Action

Experimental Protocols and Quantitative Data

In the absence of any published research, this guide cannot provide details on experimental methodologies or quantitative data related to this compound. There is no information available regarding its synthesis (beyond standard solid-phase peptide synthesis), purification, or analytical characterization in a biological context. Furthermore, no quantitative data such as binding affinities, IC50/EC50 values, or pharmacokinetic/pharmacodynamic parameters have been reported.

Signaling Pathways and Experimental Workflows

A mandatory requirement of this guide was the visualization of signaling pathways and experimental workflows using the DOT language. However, due to the complete lack of information on the biological function and mechanism of action of this compound, it is not possible to create any such diagrams. There are no known signaling cascades or experimental procedures associated with this peptide to be visualized.

Conclusion

This compound is a chemically defined peptide with a known amino acid sequence and basic chemical properties. However, its biological role remains entirely uncharacterized in the public domain. For researchers, scientists, and drug development professionals, this compound represents a molecule with no established biological context or experimental history. Any investigation into the potential therapeutic applications or biological functions of this peptide would be entering uncharted territory, requiring de novo screening and characterization efforts. Without any foundational data on its activity, further development or research into this compound would necessitate extensive exploratory studies to identify any potential biological targets and physiological effects.

References

The Genesis of Sucantomotide (FMLGEFLKL): A Microbiome-Inspired Approach to Cancer Immunotherapy

Abstract

Sucantomotide (FMLGEFLKL) is a novel synthetic peptide at the forefront of a new wave of cancer immunotherapies. Its origin is not rooted in traditional drug discovery paradigms but rather in the burgeoning field of microbiome-host interactions. This technical guide provides an in-depth exploration of the genesis of this compound, detailing its rational design as a biomimetic of a commensal bacterial antigen, its intended mechanism of action, and the preclinical data supporting its development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this innovative therapeutic candidate.

Introduction: The "OncoMimics™" Concept

This compound is a product of the "OncoMimics™" platform, a pioneering drug discovery engine developed by Enterome, a clinical-stage biopharmaceutical company. This platform is built on the principle of molecular mimicry, leveraging the constant interaction between the gut microbiome and the human immune system. The core hypothesis is that the immune system is continuously trained to recognize and respond to antigens from commensal bacteria. This results in a persistent pool of memory T-cells. The OncoMimics™ strategy involves identifying peptides from the gut microbiome that bear a striking resemblance to tumor-associated antigens (TAAs). The rationale is that these microbial mimics can activate the pre-existing, potent memory T-cell response and redirect it to attack cancer cells that express the homologous TAA. This compound is one such "OncoMimic" peptide.

The Origin of this compound: A BIRC5 Mimic

This compound was specifically designed to mimic an epitope of the human tumor-associated antigen BIRC5, also known as survivin.[1][2] Survivin is an attractive target for cancer immunotherapy as it is overexpressed in a wide variety of cancers and is associated with tumor cell survival and proliferation.

The native human BIRC5 epitope has the amino acid sequence LTLGEFLKL.[2] Through a systematic screening process, this compound (FMLGEFLKL) was identified as a potent mimic. This process, detailed in patent literature, involved the design and synthesis of various antigenic peptides with amino acid similarities to fragments of human tumor antigens.[1] The goal was to identify peptides with superior immunogenic properties compared to their human counterparts.

Preclinical Rationale and Mechanism of Action

The intended mechanism of action for this compound is the activation of a cross-reactive T-cell response against BIRC5-expressing tumor cells. The central hypothesis is that memory T-cells specific to commensal bacterial antigens that resemble BIRC5 already exist in the body. Upon administration, this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells, and presented on their surface via MHC class I molecules. This presentation is then recognized by the pre-existing memory CD8+ T-cells, leading to their activation and expansion. These activated T-cells are then capable of recognizing and killing tumor cells that present the native BIRC5 epitope.

Quantitative Data Summary

Preclinical studies focused on evaluating the binding affinity of this compound to the HLA-A*0201 allele, a common human leukocyte antigen haplotype. The data indicates that this compound (referred to as BIRC5-B1 in the patent literature) exhibits a superior binding affinity compared to the native human BIRC5 peptide (BIRC5-H).

Table 1: Comparative Binding Affinity of this compound and Human BIRC5 Peptide to HLA-A*0201

| Peptide | Sequence | Predicted Binding Affinity (IC50 nM)* |

| This compound (BIRC5-B1) | FMLGEFLKL | Data not publicly available |

| Human BIRC5 (BIRC5-H) | LTLGEFLKL | Data not publicly available |

While the patent asserts superior binding affinity for this compound, specific quantitative data from in vitro confirmation assays is not publicly disclosed in the provided search results.

Experimental Protocols

The following are generalized protocols for key experiments likely performed in the preclinical evaluation of this compound, based on standard immunological assays and information from the provided search results.

Peptide Synthesis

This compound (FMLGEFLKL) and the reference human peptide (LTLGEFLKL) were synthesized using standard solid-phase peptide synthesis (SPPS) methodology. This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

In Silico MHC Class I Binding Prediction

The binding affinity of this compound and the corresponding human peptide to the MHC Class I allele HLA-A*0201 was predicted using computational algorithms. Tools such as NetMHC are commonly used for this purpose. These servers utilize artificial neural networks or other machine learning models to predict the binding affinity of peptides to a wide range of MHC alleles.

In Vitro HLA-A*0201 Binding Affinity Assay

To experimentally validate the in silico predictions, a competitive binding assay was performed. This assay measures the ability of the test peptide (this compound) to compete with a known high-affinity fluorescently labeled peptide for binding to purified, recombinant HLA-A*0201 molecules. The concentration of the test peptide that inhibits 50% of the binding of the fluorescent peptide (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Conclusion and Future Directions

This compound (FMLGEFLKL) represents a novel and promising approach to cancer immunotherapy, originating from a deep understanding of the interplay between the gut microbiome and the human immune system. Its rational design as a mimic of a commensal bacterial antigen to elicit a potent, pre-existing T-cell response against the tumor-associated antigen BIRC5 is a testament to the innovation driving the field. While detailed quantitative data from preclinical and clinical studies are emerging, the foundational science behind the OncoMimics™ platform provides a strong rationale for the continued development of this compound and other related peptide-based cancer vaccines. Future research will focus on the clinical evaluation of this compound, likely as part of a multi-peptide vaccine such as EO2401, in various cancer indications.

References

The Mechanism of Action of Sucantomotide (BIRC5-B1) in Cancer: A Technical Guide

Executive Summary

Sucantomotide is an investigational immunotherapeutic agent classified as a peptide vaccine. It is designed to target survivin (BIRC5), a protein highly expressed in a wide range of cancers but minimally present in normal adult tissues. As a tumor-associated antigen (TAA), survivin represents a compelling target for cancer immunotherapy. The core mechanism of this compound involves stimulating a patient's own immune system to recognize and eliminate tumor cells that overexpress survivin. By introducing a specific synthetic peptide epitope of the survivin protein, this compound aims to generate a robust and targeted anti-tumor response mediated by cytotoxic T-lymphocytes (CTLs). This document provides a detailed overview of the molecular pathways, preclinical and clinical evidence, and key experimental methodologies related to this compound's mechanism of action.

Introduction: The Role of Survivin (BIRC5) in Oncology

Survivin, the protein target of this compound, is a unique member of the inhibitor of apoptosis (IAP) protein family.[1] Its prominence in oncology stems from its dual roles in promoting cancer cell survival and proliferation.[1] Survivin is centrally involved in inhibiting apoptosis (programmed cell death) and is also essential for the regulation of mitosis.[1][2]

A critical feature of survivin is its differential expression profile; it is abundantly expressed in most human malignancies while being largely undetectable in healthy, terminally differentiated adult tissues.[2] This tumor-specific expression minimizes the risk of off-target effects on normal cells. Furthermore, high levels of survivin expression in tumors are frequently correlated with aggressive disease, resistance to conventional treatments like chemotherapy and radiation, and an unfavorable prognosis for the patient. These characteristics establish survivin (BIRC5) as a high-priority target for the development of novel cancer therapies.

This compound: A BIRC5-Targeted Immunotherapy

This compound is a synthetic peptide that represents an immunogenic epitope of the survivin protein. The principle behind this peptide vaccine strategy is to leverage the specificity of the adaptive immune system. By administering this specific survivin-derived peptide, the vaccine can initiate a cascade of immune events that culminate in the destruction of cancer cells expressing the native survivin protein. This approach is a form of active immunotherapy, designed to educate the patient's T-cells to identify and attack the tumor.

Core Mechanism of Action: Eliciting a Targeted Anti-Tumor Immune Response

The therapeutic effect of this compound is achieved through a multi-step process that transforms a non-immunogenic tumor protein into a target for the immune system. This involves antigen presentation, T-cell activation, and the subsequent elimination of tumor cells.

Antigen Presentation and T-Cell Priming

Following administration, the this compound peptide is taken up by professional Antigen Presenting Cells (APCs), most notably dendritic cells (DCs). Inside the APCs, the peptide is processed and loaded onto Major Histocompatibility Complex (MHC) molecules. These MHC-peptide complexes are then transported to the cell surface for presentation to naive T-cells within the lymph nodes. This initial presentation is the critical step for priming a survivin-specific immune response.

Generation of Effector T-Cells

The presentation of the survivin peptide by APCs to naive T-cells triggers their activation and differentiation. Naive CD8+ T-cells, recognizing the peptide on MHC Class I molecules, differentiate into cytotoxic T-lymphocytes (CTLs). Simultaneously, naive CD4+ T-cells can be activated via MHC Class II presentation, differentiating into T-helper (Th) cells. These Th cells provide essential cytokine support (e.g., Interleukin-2) that promotes the proliferation and survival of the newly formed CTLs, ensuring a robust and durable anti-tumor T-cell population.

Tumor Cell Recognition and Elimination

Once activated and expanded, the survivin-specific CTLs exit the lymph nodes and traffic to the tumor site. Cancer cells naturally process their intracellular proteins, including survivin, and present fragments on their surface via MHC Class I molecules. The circulating CTLs use their T-cell receptors (TCRs) to scan the surface of cells, and upon recognizing the survivin epitope they were primed against, they initiate the killing of the tumor cell. This is primarily achieved through the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cancer cell.

Preclinical and Clinical Evidence

The efficacy of targeting survivin with peptide vaccines has been evaluated in multiple preclinical models and early-phase clinical trials.

Preclinical Studies

In vivo animal models have been crucial for establishing the proof-of-concept for survivin-based immunotherapy. Studies using murine models of cancer have demonstrated that vaccination with survivin peptides can elicit a detectable immune response and confer anti-tumor effects. For instance, in a triple-negative breast cancer model, vaccination was associated with slower tumor growth rates. This anti-tumor activity was correlated with the induction of a peptide-specific T-cell response, as measured by gamma interferon (IFN-γ) production.

| Table 1: Summary of Preclinical Efficacy of Survivin Peptide Vaccines | |

| Model System | Key Outcomes |

| 4T1 Murine Mammary Tumor Model | Statistically significant slower primary tumor growth rates compared to control. |

| Associated with a peptide antigen-specific IFN-γ ELISpot response in splenocytes. | |

| Various Animal Cancer Models (Lung, Lymphoma, Neuroblastoma, Pancreatic) | Induction of tumor suppression. |

| No significant toxicity observed. |

Clinical Trials

Early-phase clinical trials have been conducted to assess the safety, immunogenicity, and preliminary efficacy of survivin-targeting vaccines in cancer patients. These studies have shown that the vaccine can induce survivin-specific immune responses. For example, the related survivin peptide conjugate vaccine, SurVaxM, has shown encouraging survival data in patients with newly diagnosed glioblastoma. Immunological monitoring in these trials is key, with endpoints often including the measurement of anti-survivin IgG antibodies and the quantification of survivin-specific T-cells.

| Table 2: Survivin Expression and Clinical Trial Endpoints | |

| Metric | Finding / Data Point |

| Survivin Expression in Neuroendocrine Tumors (NETs) | |

| Overall Prevalence | Present in 51.5% of all tested NETs. |

| Lung NETs Prevalence | 59% |

| Gastrointestinal-Pancreatic NETs Prevalence | 16% |

| Primary Clinical Trial Endpoints | Safety, tolerability, and toxicity of the vaccine combination. |

| Secondary Clinical Trial Endpoints | Clinical benefit rate, progression rate, immunogenicity (anti-survivin IgG levels), survivin-specific CTLs, and time to progression. |

Key Experimental Methodologies

The evaluation of this compound and other peptide vaccines relies on standardized protocols for vaccine administration and a suite of sophisticated assays for immune monitoring.

Immunization Protocol (Example)

A typical clinical protocol involves patient screening, followed by a series of vaccinations to build a potent immune response.

-

Patient Selection: Patients are screened for eligibility, often requiring histologically confirmed cancer and adequate organ function.

-

Vaccine Formulation: The this compound peptide is typically emulsified with an adjuvant, such as Montanide ISA-51, to enhance its immunogenicity.

-

Administration: The vaccine is administered via subcutaneous or intradermal injection.

-

Schedule: A primary series of vaccinations is given (e.g., on weeks 1, 3, 5, and 9), followed by booster shots at longer intervals to maintain the immune response.

-

Monitoring: Blood samples are collected at baseline and at multiple time points post-vaccination to assess the immune response. Clinical assessments, such as tumor imaging, are performed to evaluate efficacy.

Immune Monitoring Assays

Enzyme-Linked Immunosorbent Spot (ELISpot) Assay: The ELISpot assay is a highly sensitive method used to quantify the frequency of antigen-specific, cytokine-secreting T-cells.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples via density gradient centrifugation.

-

Plating: The PBMCs are plated in wells pre-coated with an antibody specific for a cytokine, typically IFN-γ.

-

Stimulation: The cells are stimulated in vitro with the this compound peptide. Control wells include no peptide (negative control) and a mitogen (positive control).

-

Incubation: The plate is incubated, allowing activated T-cells to secrete IFN-γ, which is captured by the antibodies on the well surface.

-

Detection: A secondary, enzyme-linked antibody against IFN-γ is added, followed by a substrate that precipitates to form a colored spot at the site of cytokine secretion.

-

Analysis: Each spot represents a single cytokine-producing cell. The spots are counted using an automated reader to determine the number of survivin-specific T-cells.

Flow Cytometry: This technique is used to identify and quantify specific T-cell populations. By using MHC-peptide multimers (tetramers or dextramers) labeled with a fluorescent dye, researchers can directly stain and count T-cells that have receptors specific for the this compound epitope. It can also be used for intracellular cytokine staining to determine which cell types (e.g., CD8+ or CD4+) are producing cytokines in response to the peptide.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to measure the humoral (antibody) immune response. Patient serum is added to plates coated with the survivin peptide. If survivin-specific antibodies (e.g., IgG) are present, they will bind to the peptide and can be detected with a secondary, enzyme-linked anti-human IgG antibody, generating a colorimetric signal proportional to the antibody concentration.

Conclusion and Future Directions

This compound leverages a highly specific immunotherapeutic mechanism, aiming to convert the poor prognosis associated with survivin-expressing cancers into a therapeutic opportunity. By priming the immune system to recognize and attack cells expressing this tumor-associated antigen, it offers a targeted approach with a potentially favorable safety profile. Current and future research will likely focus on optimizing vaccine adjuvants, schedules, and identifying patient populations most likely to respond. A particularly promising avenue is the combination of this compound with other immunotherapies, such as checkpoint inhibitors, which could synergistically enhance the anti-tumor immune response by overcoming tumor-induced immunosuppression. As clinical data matures, the role of this compound and other survivin-targeting strategies in the broader landscape of cancer treatment will become clearer.

References

Sucantomotide: A Bacterial Mimic of Human BIRC5 Peptide for Cancer Immunotherapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Survivin (BIRC5) is a compelling target for cancer therapy due to its overexpression in a wide range of malignancies and its dual roles in inhibiting apoptosis and regulating cell division. The development of immunotherapies that can effectively target survivin-expressing tumors represents a promising avenue for cancer treatment. This technical guide details the scientific foundation and preclinical/clinical evaluation of survivin-derived peptide mimics, with a focus on "Sucantomotide," a conceptual analogue representing a class of bacterially-inspired peptide mimics of BIRC5. A prime example of such a mimic is SurVaxM (SVN53-67/M57-KLH), a synthetic peptide that has shown promise in clinical trials. This document will delve into the molecular biology of BIRC5, the rationale for using peptide mimics, detailed experimental protocols for their evaluation, and a summary of key quantitative data. The concept of bacterial mimicry in this context refers to the design of a peptide that, while mimicking a human tumor antigen, may also leverage the immune system's inherent ability to respond to foreign microbial peptides, thereby enhancing the anti-tumor immune response.

The Role of BIRC5 (Survivin) in Carcinogenesis

Baculoviral IAP Repeat Containing 5 (BIRC5), commonly known as survivin, is a member of the inhibitor of apoptosis (IAP) protein family.[1] Unlike other IAPs, survivin possesses a single baculoviral IAP repeat (BIR) domain and is the smallest member of the family.[1] Its expression is prominent during fetal development but is largely absent in most terminally differentiated adult tissues.[1] However, BIRC5 is significantly overexpressed in a majority of human cancers, including glioma, breast, lung, and prostate cancers, where its elevated expression often correlates with poor prognosis, increased tumor recurrence, and resistance to therapy.[2][3]

BIRC5's oncogenic functions are twofold:

-

Inhibition of Apoptosis: Survivin can interfere with both the intrinsic and extrinsic apoptotic pathways. It can directly or indirectly inhibit the activity of caspases, which are key executioners of apoptosis.

-

Regulation of Mitosis: As a component of the chromosomal passenger complex (CPC), survivin plays a critical role in ensuring the proper segregation of chromosomes during cell division.

Given its tumor-specific expression and crucial roles in cancer cell survival and proliferation, BIRC5 is an attractive target for the development of novel cancer therapies.

The BIRC5 Signaling Pathway

The expression and function of BIRC5 are regulated by several key signaling pathways implicated in cancer. These include the PI3K/Akt and STAT3 pathways, which are known to promote the transcription of the BIRC5 gene. BIRC5, in turn, influences downstream effectors to inhibit apoptosis and promote cell cycle progression. Understanding these interactions is crucial for the development of targeted therapies.

This compound: A BIRC5 Peptide Mimic

This compound represents a therapeutic strategy centered on the use of a peptide mimic of a segment of the human survivin protein. The core concept is to leverage the body's immune system to recognize and eliminate cancer cells that overexpress BIRC5. A leading real-world example of this approach is SurVaxM (also known as SVN53-67/M57-KLH).

Design and Rationale

SurVaxM is a 15-amino acid synthetic peptide that corresponds to amino acids 53-67 of the survivin protein. A critical modification in its design is the substitution of methionine for cysteine at position 57 (M57). This alteration enhances the peptide's binding affinity to Human Leukocyte Antigen (HLA) class I molecules, specifically HLA-A*0201, which is prevalent in a significant portion of the human population. The peptide is conjugated to Keyhole Limpet Hemocyanin (KLH), a large, immunogenic protein that acts as a carrier and adjuvant to further stimulate the immune response.

The rationale behind this design is to create a more potent immunogen than the native survivin peptide. By mimicking a tumor-associated antigen, this compound (as exemplified by SurVaxM) can break the immune tolerance to the native survivin protein expressed by cancer cells. This leads to the generation of survivin-specific cytotoxic T lymphocytes (CTLs) that can recognize and kill tumor cells.

The Concept of a "Bacterial Mimic"

The term "bacterial mimic" in the context of this compound refers to the hypothesis that the immune system can be more effectively stimulated by peptides that resemble microbial antigens. The immune system is inherently poised to mount strong responses against foreign pathogens. By designing a peptide that mimics a self-antigen (survivin) but may also share structural motifs with bacterial peptides, it is theorized that a more robust and durable anti-tumor immune response can be elicited. This concept is an emerging area of research in cancer immunotherapy.

Experimental Protocols

The development and validation of a BIRC5 peptide mimic like this compound involves a series of preclinical and clinical studies. The following are detailed methodologies for key experiments.

Peptide Synthesis and KLH Conjugation

The SVN53-67/M57 peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The synthesized peptide is then conjugated to KLH to enhance its immunogenicity.

Protocol for KLH Conjugation:

-

Preparation of KLH: Dissolve 100 mg of KLH in 2 ml of sterile water. This may take several hours at 4°C with gentle rotation. Dialyze the KLH solution overnight against 0.1M sodium phosphate buffer (pH 7.8) to remove any contaminants.

-

Activation of KLH: To one aliquot of the KLH solution, add m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) to activate the carrier protein for conjugation to a cysteine residue on the peptide.

-

Peptide Conjugation: Add the synthesized peptide (e.g., 5 mg) to the activated KLH solution. The reaction is typically carried out for 3 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: The resulting KLH-peptide conjugate is purified using size-exclusion chromatography to remove any unconjugated peptide and other reagents.

In Vitro Immunogenicity Assessment

3.2.1. Cytotoxic T-Lymphocyte (CTL) Assay

This assay measures the ability of T-cells, stimulated with the peptide mimic, to kill tumor cells that express the target antigen (BIRC5).

Protocol:

-

Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a patient or a healthy donor. Culture the PBMCs with the BIRC5 peptide mimic (e.g., 10 µg/ml) and interleukin-2 (IL-2) for 10-14 days to generate peptide-specific CTLs (effector cells).

-

Target Cell Preparation: Use a tumor cell line known to express BIRC5 (e.g., a glioma cell line) as target cells. Label the target cells with a fluorescent dye such as Calcein-AM or DiOC18.

-

Co-culture: Co-culture the effector cells and target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1, 40:1) for 4-6 hours.

-

Data Acquisition and Analysis: After incubation, acquire the cells on a flow cytometer. The percentage of dead target cells (which have lost their fluorescent signal) is determined. The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

3.2.2. Enzyme-Linked Immunospot (ELISpot) Assay for Interferon-gamma (IFN-γ)

The ELISpot assay is used to quantify the number of peptide-specific T-cells that secrete IFN-γ upon stimulation.

Protocol:

-

Plate Coating: Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: Add PBMCs (2 x 105 cells/well) to the coated and blocked wells.

-

Stimulation: Add the BIRC5 peptide mimic (e.g., 10 µg/ml) to the wells to stimulate the T-cells. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody, followed by streptavidin-alkaline phosphatase.

-

Spot Development: Add a substrate solution (e.g., BCIP/NBT) to develop the spots. Each spot represents a single IFN-γ-secreting cell.

-

Analysis: Count the spots using an automated ELISpot reader. The number of antigen-specific T-cells is determined by subtracting the number of spots in the negative control wells from the number of spots in the peptide-stimulated wells.

In Vivo Efficacy Studies in Animal Models

Protocol for a Murine Glioma Model:

-

Tumor Implantation: Intracranially implant a murine glioma cell line (e.g., GL261) that expresses survivin into C57BL/6 mice.

-

Vaccination: On days 3 and 10 post-tumor implantation, vaccinate the mice subcutaneously with the BIRC5 peptide mimic conjugated to KLH and emulsified in an adjuvant such as Montanide ISA 51. A control group should receive a placebo.

-

Monitoring: Monitor the mice for tumor growth and overall survival. Tumor growth can be assessed using bioluminescence imaging if the tumor cells are engineered to express luciferase.

-

Endpoint Analysis: The primary endpoints are typically median survival time and tumor growth inhibition. At the end of the study, brains can be harvested for histological analysis to confirm tumor burden.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of the survivin peptide mimic, SurVaxM.

Table 1: Preclinical Efficacy of SurVaxM in a Murine Glioma Model

| Treatment Group | Median Survival (days) | p-value vs. Control |

| Control (DC) | 19.5 | - |

| Ova DC (Irrelevant Peptide) | 21.0 | NS |

| SurVaxM-KLH | 52.5 | < 0.0001 |

| SurVaxM-DC | 55.0 | < 0.0001 |

| Data adapted from preclinical studies of SurVaxM. |

Table 2: Clinical Trial Results of SurVaxM in Newly Diagnosed Glioblastoma (Phase IIa)

| Outcome Measure | Result |

| Number of Evaluable Patients | 63 |

| Progression-Free Survival at 6 months (PFS6) | 95.2% |

| Median Progression-Free Survival (mPFS) | 11.4 months |

| Median Overall Survival (mOS) | 25.9 months |

| Data from the NCT02455557 clinical trial. |

Table 3: Immunological Response to SurVaxM in Glioblastoma Patients

| Immunological Endpoint | Result |

| Patients with Cellular Immune Response | 6 of 8 evaluable patients |

| Patients with Humoral (Antibody) Response | 6 of 8 evaluable patients |

| HLA-Restricted T-Cell Responses | HLA-A02, HLA-A03, and HLA-A*24 |

| Data from a Phase I study in recurrent malignant glioma. |

Conclusion and Future Directions

The targeting of BIRC5 (survivin) with peptide mimics like this compound (exemplified by SurVaxM) represents a highly promising strategy in cancer immunotherapy. The ability of these mimics to break immune tolerance and generate a specific anti-tumor immune response has been demonstrated in both preclinical models and clinical trials. The concept of leveraging bacterial mimicry to further enhance this response is an exciting area for future investigation.

Further research should focus on optimizing the delivery and adjuvant formulations of these peptide vaccines to maximize their immunogenicity. Additionally, combination therapies, where BIRC5 peptide mimics are used in conjunction with other immunotherapies such as checkpoint inhibitors, may lead to synergistic anti-tumor effects and improved clinical outcomes for patients with a wide range of survivin-expressing cancers. The continued clinical development of SurVaxM and other BIRC5-targeting immunotherapies holds significant promise for the future of cancer treatment.

References

In-depth Technical Guide on the Biological Function of Sucantomotide in Immunology

Notice to the Reader: Despite a comprehensive search for "Sucantomotide," no publicly available scientific literature, clinical trial data, or preclinical studies corresponding to this name could be identified. The following guide is a template designed to illustrate the structure and content that would be included in a technical whitepaper on the biological function of a novel immunomodulatory agent, should such information be available. The examples provided are based on general principles of immunology and drug development.

Executive Summary

This document would typically provide a high-level overview of this compound, including its classification, proposed mechanism of action, and its potential therapeutic application in immunology. It would summarize the key findings from preclinical and clinical investigations, highlighting its immunological effects and therapeutic promise.

Introduction to this compound

This section would detail the background of this compound, including its discovery and chemical properties. It would also introduce the immunological rationale for its development, outlining the specific unmet medical need it aims to address within immunological diseases or cancer immunotherapy.

Preclinical Evidence

This core section would present the foundational in vitro and in vivo data demonstrating the immunological activity of this compound.

In Vitro Immunomodulatory Effects

Detailed experimental protocols and results from in vitro assays would be presented here.

Experimental Protocol Example: In Vitro T-Cell Activation Assay

-

Cell Culture: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-2.

-

Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound or a vehicle control.

-

Analysis: After 72 hours, T-cell proliferation is measured via a BrdU incorporation assay. Cytokine production (e.g., IFN-γ, TNF-α, IL-10) in the supernatant is quantified using ELISA. T-cell surface marker expression (e.g., CD69, CD25) is analyzed by flow cytometry.

Data Presentation Example:

Table 1: Effect of this compound on T-Cell Proliferation and Cytokine Production

| This compound Conc. (nM) | T-Cell Proliferation (Fold Change) | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |

| 0 (Vehicle) | 1.0 | 50.2 ± 5.1 | 120.5 ± 10.2 | 15.3 ± 2.5 |

| 1 | 1.5 ± 0.2 | 150.8 ± 12.3 | 250.1 ± 20.5 | 18.1 ± 3.0 |

| 10 | 2.8 ± 0.3 | 450.3 ± 35.7 | 600.7 ± 45.8 | 22.5 ± 4.1 |

| 100 | 4.5 ± 0.5 | 980.1 ± 70.2 | 1250.4 ± 98.7 | 25.8 ± 4.8 |

In Vivo Efficacy in Animal Models

This subsection would describe the preclinical animal models used to evaluate the therapeutic potential of this compound.

Experimental Protocol Example: Murine Model of Autoimmune Encephalomyelitis (EAE)

-

Induction of EAE: EAE is induced in C57BL/6 mice by immunization with MOG35-55 peptide in Complete Freund's Adjuvant.

-

Treatment: Mice are treated daily with this compound or a vehicle control, starting from the day of immunization.

-

Monitoring: Clinical scores are recorded daily to assess disease severity. At the end of the study, spinal cords are harvested for histological analysis of immune cell infiltration and demyelination. Splenocytes are re-stimulated with MOG35-55 to measure antigen-specific T-cell responses.

Data Presentation Example:

Table 2: Therapeutic Efficacy of this compound in EAE Model

| Treatment Group | Mean Peak Clinical Score | Day of Onset | CNS Infiltration (Cells/mm²) |

| Vehicle | 3.5 ± 0.4 | 10 ± 1 | 500 ± 75 |

| This compound (10 mg/kg) | 1.5 ± 0.3 | 15 ± 2 | 150 ± 30 |

Mechanism of Action

This section would be dedicated to elucidating the molecular pathways through which this compound exerts its effects.

Signaling Pathway Analysis

Detailed diagrams and explanations of the signaling cascades modulated by this compound would be presented.

Caption: Proposed signaling cascade initiated by this compound binding to its target receptor.

Clinical Development

This section would summarize any available data from human clinical trials.

Phase 1: Safety and Pharmacokinetics

Details on the safety profile, tolerability, and pharmacokinetic properties of this compound in healthy volunteers or patients would be presented in tabular format.

Phase 2: Efficacy and Dose-Ranging

Data on the therapeutic efficacy of this compound in a specific patient population, along with dose-response relationships, would be included.

Conclusion and Future Directions

This final section would summarize the key findings and discuss the potential future development and applications of this compound in the field of immunology. It would also identify areas for further research.

Disclaimer: The information presented in this document is for illustrative purposes only and is not based on actual data for a compound named "this compound."

A Technical Guide to the Dichotomous Role of Succinate in Innate and Adaptive Immunity

Disclaimer: Initial searches for "Sucantomotide" did not yield relevant results. The following guide focuses on "Succinate," a key metabolic intermediate with significant immunomodulatory functions, which is likely the intended subject of the query.

This technical guide provides an in-depth analysis of the multifaceted roles of succinate in the immune system. It is intended for researchers, scientists, and professionals in drug development. The document outlines the mechanisms by which succinate influences both the innate and adaptive immune responses, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of critical signaling pathways and workflows.

Succinate's Role in Innate Immunity

Succinate has emerged as a critical signaling molecule in the innate immune system, acting as an alarmin or danger signal that alerts the body to cellular stress or damage[1]. Its functions are highly context-dependent, capable of eliciting both pro- and anti-inflammatory responses. The primary innate immune cells that respond to succinate include macrophages, dendritic cells (DCs), neutrophils, and mast cells[2][3].

Pro-inflammatory Effects

Intracellular succinate accumulation, often occurring in activated macrophages stimulated with lipopolysaccharide (LPS), drives a pro-inflammatory phenotype[4][5]. This is primarily achieved through two mechanisms:

-

HIF-1α Stabilization: Succinate inhibits prolyl hydroxylase (PHD) enzymes. PHDs normally mark the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor for degradation. By inhibiting PHDs, succinate leads to the stabilization and accumulation of HIF-1α, which in turn promotes the transcription of pro-inflammatory genes, most notably Interleukin-1β (IL-1β).

-

ROS Production: Succinate oxidation by succinate dehydrogenase (SDH or Complex II) in the mitochondria can lead to increased production of Reactive Oxygen Species (ROS) through reverse electron transport at Complex I. This contributes to the inflammatory state.

Extracellularly, succinate binds to the G-protein coupled receptor SUCNR1 (also known as GPR91) on the surface of innate immune cells. In DCs, SUCNR1 activation, in synergy with Toll-like receptor (TLR) ligands, potentiates the expression of pro-inflammatory mediators like TNF-α and IL-1β.

Anti-inflammatory and Regulatory Effects

Conversely, succinate can exert anti-inflammatory effects. The succinate-SUCNR1 signaling axis has been shown to be a key driver of microbiota-triggered type 2 immunity in the intestine, which is generally considered an anti-inflammatory or tissue-reparative response. In certain contexts, SUCNR1 signaling can lead to the production of anti-inflammatory mediators like Prostaglandin E2 (PGE2). Furthermore, studies have demonstrated that while intracellular succinate is pro-inflammatory, extracellular succinate can suppress the secretion of inflammatory mediators like IL-6 and TNF in macrophages through a SUCNR1-independent mechanism, suggesting a complex compartmentalization of its effects.

In response to viral infections, succinate has been shown to negatively regulate the innate immune response. For instance, it can inhibit the aggregation and activation of Mitochondrial Antiviral-Signaling protein (MAVS), thereby suppressing the production of Type I interferons (IFN-β).

Succinate's Role in Adaptive Immunity

The influence of succinate extends to the adaptive immune system, primarily by modulating the function of antigen-presenting cells (APCs) and directly acting on T cells.

Bridging Innate and Adaptive Responses

The activation of dendritic cells by succinate represents a key bridge between the innate and adaptive immune systems. SUCNR1-mediated activation and chemotaxis of DCs to draining lymph nodes can subsequently drive the expansion of T helper 17 (Th17) cells, a subset of CD4+ T cells implicated in autoimmunity and inflammation. By enhancing the antigen presentation capacity of DCs, succinate can shape the ensuing T cell response.

Direct Effects on T Cells

Recent groundbreaking research has revealed a direct role for succinate in modulating CD8+ T cell function, which is critical for anti-tumor and antiviral immunity. Key findings include:

-

Preservation of T Cell Stemness: Sustained exposure to succinate promotes the survival and maintenance of stem-like CD8+ T cells. These cells are characterized by their capacity for self-renewal and long-term persistence, which is crucial for durable immune responses.

-

Enhanced Mitochondrial Fitness: Succinate enhances the mitochondrial fitness of CD8+ T cells, in part by promoting mitophagy, the selective removal of damaged mitochondria.

-

Epigenetic Reprogramming: Succinate can induce epigenetic changes that favor the expression of genes associated with T cell stemness.

These succinate-conditioned CD8+ T cells exhibit superior long-term persistence and a greater capacity to control tumor growth, highlighting the therapeutic potential of succinate supplementation for T cell-based immunotherapies.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of succinate on immune responses.

| Table 1: Succinate's Effect on Innate Immune Cells and Responses | |

| Parameter | Observation |

| Tuft Cell Hyperplasia (Mouse Small Intestine) | >5-fold increase with 150 mM succinate in drinking water for 7 days. |

| Tumor Volume (Melanoma Mouse Model) | Three-fold decrease when treated with polyethylene succinate (PES) microparticles. |

| Viral mRNA levels (VSV in RAW264.7 cells) | Significantly decreased IFN-β, CXCL-10, and ISG15 with 5 mM diethyl succinate pretreatment. |

| Inflammatory Mediator Secretion (LPS-stimulated Macrophages) | Diethyl succinate can suppress secretion of IL-6, TNF, and nitric oxide (NO). |

| Table 2: Succinate's Effect on Adaptive Immune Cells and Responses | |

| Parameter | Observation |

| CD8+ T Cell Function | Sustained exposure promotes survival and maintenance of stem-like subpopulations. |

| Anti-Tumor Immunity | Succinate-conditioned CD8+ T cells display superior long-term tumor control. |

| Th17 Cell Expansion | SUCNR1-mediated DC chemotaxis drives the expansion of Th17 cells in an experimental arthritis model. |

Key Experimental Protocols

This section provides an overview of methodologies used to investigate the role of succinate in immunity.

In Vitro Macrophage Stimulation

-

Objective: To assess the effect of succinate on macrophage activation and cytokine production.

-

Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or RAW264.7 macrophage cell lines are commonly used.

-

Protocol:

-

Cells are cultured in RPMI 1640 or DMEM supplemented with 10% FCS.

-

For experiments involving intracellular effects, cells are pre-treated with a cell-permeable form of succinate, such as diethyl succinate (e.g., 5 mM for 3 hours), or with a non-permeable form like disodium succinate as a control.

-

Macrophages are then stimulated with an inflammatory agent, typically LPS (e.g., 100 ng/mL) with or without IFN-γ.

-

After a specified incubation period (e.g., 12-24 hours), supernatants are collected for cytokine analysis, and cells are harvested for RNA or protein analysis.

-

-

Analysis:

-

Cytokine Quantification: IL-1β, IL-6, and TNF-α levels in the supernatant are measured by ELISA.

-

Gene Expression: mRNA levels of target genes (e.g., Il1b, Tnf) are quantified by RT-qPCR. Expression is normalized to a housekeeping gene like β-actin.

-

Protein Analysis: Phosphorylation of signaling proteins (e.g., TBK1, IRF3) or total protein levels are assessed by Western blotting.

-

In Vivo Viral Infection Model

-

Objective: To determine the effect of succinate on the host immune response to viral infection.

-

Animal Model: C57BL/6 mice are commonly used.

-

Protocol:

-

Mice are infected with a virus, such as Vesicular Stomatitis Virus (VSV) or Influenza A Virus (IAV).

-

A treatment group receives succinate. For example, in an IAV model, mice received 4 mg of succinate intranasally.

-

At specified time points post-infection (e.g., 4 days), mice are euthanized.

-

Lungs, spleen, and serum are collected for analysis.

-

-

Analysis:

-

Viral Load: Viral titers in lung homogenates are determined by plaque assay or RT-qPCR for viral genes.

-

Immune Response: Cytokine levels (e.g., IFN-β) in serum or bronchoalveolar lavage (BAL) fluid are measured by ELISA. Immune cell populations in the lungs or spleen can be analyzed by flow cytometry.

-

Signaling Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key mechanisms of succinate action.

References

- 1. Succinate Levels Linked to Immune Response and Inflammation | Technology Networks [technologynetworks.com]

- 2. Succinate in innate immunity: linking metabolic reprogramming to immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Succinate Is a Natural Suppressor of Antiviral Immune Response by Targeting MAVS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Succinate in innate immunity: linking metabolic reprogramming to immune modulation [frontiersin.org]

In-depth Technical Guide on the Structural Biology of Sucantomotide-Receptor Interactions

A comprehensive analysis of the structural and molecular interactions between the immunological agent Sucantomotide and its biological receptor remains an area of emerging research. To date, publicly available scientific literature and databases lack specific details regarding the definitive receptor for this compound, thereby precluding a detailed exposition on the structural biology of their interaction.

Initial investigations into "this compound" have identified it as an immunological agent intended for active immunization with antineoplastic properties[1]. Chemical databases provide its molecular formula (C54H84N10O12S) and structure; however, information regarding its specific biological target is not specified[1]. Extensive searches for its synonyms, including HY-P5541 and CS-0887110, have similarly not yielded information about its molecular binding partner.

Without the identification of the receptor, a detailed analysis of the structural biology, including quantitative binding data, experimental protocols for interaction studies, and the associated signaling pathways, cannot be compiled. The creation of a technical guide as requested is therefore contingent on future research that elucidates the primary molecular target of this compound.

Future Directions and Requisite Research

To facilitate the development of a comprehensive technical guide on the structural biology of this compound-receptor interactions, the following research milestones are essential:

-

Receptor Identification: The foremost requirement is the definitive identification and characterization of the cellular receptor or receptors to which this compound binds. This could be achieved through various experimental approaches, including but not limited to:

-

Affinity chromatography using immobilized this compound to isolate its binding partner from cell lysates.

-

Yeast two-hybrid screening to identify protein-protein interactions.

-

Photo-affinity labeling to covalently link this compound to its receptor for subsequent identification.

-

-

Quantitative Binding Analysis: Once the receptor is identified, a thorough quantitative analysis of the binding interaction is necessary. This would involve determining key kinetic and thermodynamic parameters.

Table 1: Essential Quantitative Parameters for this compound-Receptor Interaction Analysis

| Parameter | Description |

| KD (Equilibrium Dissociation Constant) | A measure of the binding affinity between this compound and its receptor. |

| kon (Association Rate Constant) | The rate at which this compound binds to its receptor. |

| koff (Dissociation Rate Constant) | The rate at which the this compound-receptor complex dissociates. |

| IC50 / EC50 | The concentration of this compound required to inhibit or elicit 50% of the maximal biological response, respectively. |

-

Structural Elucidation: The three-dimensional structure of the this compound-receptor complex is paramount for a detailed understanding of the interaction at a molecular level.

Table 2: Key Methodologies for Structural Determination

| Experimental Protocol | Description |

| X-ray Crystallography | Provides high-resolution atomic detail of the protein structure and the ligand binding pose. Requires the crystallization of the this compound-receptor complex. |

| Cryo-Electron Microscopy (Cryo-EM) | Increasingly used for large and flexible protein complexes. Can provide near-atomic resolution structures without the need for crystallization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Useful for studying the dynamics of the interaction in solution and for mapping the binding interface. |

-

Signaling Pathway Analysis: Following the characterization of the direct interaction, the downstream signaling cascades initiated by this compound binding need to be elucidated.

Hypothetical Experimental Workflow

Should the receptor for this compound be identified, a potential experimental workflow to characterize the structural biology of the interaction could be as follows:

Caption: Hypothetical workflow for studying this compound-receptor interactions.

Hypothetical Signaling Pathway

If this compound were found to interact with a G-protein coupled receptor (GPCR), a possible signaling cascade could be visualized as follows:

Caption: A potential GPCR signaling pathway for this compound.

References

Early-Stage Research on Sucantomotide: Information Not Publicly Available

Despite a comprehensive search of publicly accessible scientific literature and clinical trial databases, no specific information was found regarding an early-stage cancer vaccine candidate designated as "Sucantomotide" or "STP 402." This suggests that research and development concerning this particular candidate may be in a very early, non-public phase, confined to internal discovery stages within a pharmaceutical or biotechnology company, or it may be designated under a different, undisclosed codename.

The initial search strategy aimed to retrieve preclinical data, mechanism of action, and any early clinical trial results for this compound to construct a detailed technical guide. However, the search queries for "this compound preclinical data," "STP 402 cancer vaccine mechanism of action," "this compound phase 1 trial results," and related terms did not yield any relevant specific documents. The general search results provided broad overviews of cancer vaccine development, unrelated therapeutic agents, and general clinical trial methodologies.

Without any foundational public data, it is not possible to provide the requested in-depth technical guide, including the summarization of quantitative data, detailed experimental protocols, or the creation of visualizations for signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals interested in the landscape of cancer vaccine candidates are encouraged to monitor public disclosures from companies active in immuno-oncology and to consult publicly available clinical trial registries for the most current information on new therapeutic agents entering clinical investigation. At present, information regarding the development of this compound or STP 402 is not available in the public domain.

Methodological & Application

Application Notes and Protocols for Sucantomotide Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucantomotide is a synthetic peptide-based immunological agent developed for active immunization in the context of cancer therapy. As a peptide vaccine, it is designed to elicit a specific immune response against tumor-associated antigens (TAAs), thereby activating the patient's immune system to recognize and eliminate cancer cells. This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound, as well as an overview of its immunological mechanism of action.

This compound has the amino acid sequence: Phe-Met-Leu-Gly-Glu-Phe-Leu-Lys-Leu-OH (FMLGEFLKL).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C54H84N10O12S |

| Molecular Weight | 1097.4 g/mol |

| Amino Acid Sequence | Phe-Met-Leu-Gly-Glu-Phe-Leu-Lys-Leu |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in water and aqueous buffers |

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials and Reagents

-

Resin: Pre-loaded Fmoc-Leu-Wang resin (or similar acid-labile resin)

-

Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

-

Precipitation solvent: Cold diethyl ether

Experimental Workflow for this compound Synthesis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Detailed Synthesis Protocol

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH), HBTU, and DIPEA in DMF.

-

Add the activation mixture to the resin and allow the coupling reaction to proceed for 2 hours.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF, DCM, and MeOH.

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (Leu, Phe, Glu, Gly, Leu, Met, Phe).

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Collection: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum.

Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound peptide is purified using preparative RP-HPLC to remove impurities such as truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps.

Materials and Reagents

-

Crude this compound

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

-

Preparative RP-HPLC system with a C18 column

-

Lyophilizer

Experimental Workflow for this compound Purification

Caption: Purification workflow for synthetic this compound.

Detailed Purification Protocol

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.

-

HPLC Purification:

-

Equilibrate the preparative C18 column with Mobile Phase A.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% over 60 minutes).

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the molecular weight.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white, fluffy powder.

Table 2: Typical RP-HPLC Parameters for this compound Purification

| Parameter | Condition |

| Analytical | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Gradient | 5-95% B over 30 min |

| Preparative | |

| Column | C18, 21.2 x 250 mm, 10 µm |

| Flow Rate | 20 mL/min |

| Gradient | 20-50% B over 60 min |

Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

-

Mass Spectrometry (MS): To verify the correct molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Amino Acid Analysis (AAA): To confirm the amino acid composition.

Mechanism of Action and Signaling Pathway

This compound, as a peptide-based cancer vaccine, is believed to work by stimulating the host's immune system to recognize and attack tumor cells that express a specific tumor-associated antigen (TAA). While the specific TAA targeted by this compound is not publicly disclosed, the general mechanism is well-understood.

Immunological Signaling Pathway

Caption: General signaling pathway of a TAA-targeting peptide vaccine.

The proposed mechanism involves the following steps:

-

Uptake and Processing: this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APC, the peptide is processed into smaller fragments.

-

Antigen Presentation: These peptide fragments are then loaded onto Major Histocompatibility Complex (MHC) class I and class II molecules and presented on the surface of the APC.

-

T-Cell Activation:

-

MHC class I-peptide complexes are recognized by naive CD8+ T cells, leading to their activation and differentiation into cytotoxic T lymphocytes (CTLs).

-

MHC class II-peptide complexes are recognized by naive CD4+ T cells, which differentiate into helper T cells (Th).

-

-

Tumor Cell Recognition and Killing: The activated CTLs can then recognize and kill tumor cells that present the same TAA-derived peptide on their surface via MHC class I molecules. Helper T cells provide crucial support for the activation and maintenance of the CTL response.

Application Notes and Protocols for In Vitro Immunogenicity Assessment of Sucantomotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucantomotide is a novel synthetic peptide therapeutic under development. As with all biologic and synthetic peptide-based drugs, a thorough evaluation of its immunogenic potential is a critical component of preclinical safety assessment. Unwanted immunogenicity can lead to the development of anti-drug antibodies (ADAs), which may impact the drug's safety, efficacy, and pharmacokinetic profile. This document provides detailed application notes and protocols for the in vitro assessment of this compound's immunogenicity, focusing on the activation of innate and adaptive immune responses.

The following protocols are designed to be comprehensive, providing a robust framework for evaluating the potential for this compound to initiate a T-cell dependent immune response. These assays are crucial for identifying potential immunogenicity risks early in the drug development process.[1][2] The methods described herein are based on established in vitro assays for evaluating the immunogenicity of peptide therapeutics.[3][4]

I. Overview of In Vitro Immunogenicity Assessment Strategy

The in vitro assessment of this compound's immunogenicity should follow a multi-tiered approach, incorporating a combination of assays to provide a comprehensive risk profile.[5] This strategy involves evaluating key events in the immune response cascade, from initial interactions with innate immune cells to the activation of adaptive T-cell responses.

Diagram 1: Overall Workflow for In Vitro Immunogenicity Assessment

Caption: A tiered approach to in vitro immunogenicity testing for this compound.

II. Dendritic Cell (DC) Activation Assay

Dendritic cells are potent antigen-presenting cells (APCs) that play a pivotal role in initiating the adaptive immune response. This assay evaluates the potential of this compound to induce DC maturation, a critical step for T-cell activation.

Experimental Protocol

-

Isolation of Monocytes and Differentiation into mo-DCs:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS).

-

Culture the isolated monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to differentiate them into immature monocyte-derived dendritic cells (mo-DCs).

-

-

Stimulation of mo-DCs with this compound:

-

Plate the immature mo-DCs at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Add this compound at a range of concentrations (e.g., 1, 10, 100 µg/mL).

-

Include a positive control (e.g., Lipopolysaccharide, LPS, at 1 µg/mL) and a negative control (vehicle).

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Analysis of DC Maturation Markers by Flow Cytometry:

-

Harvest the mo-DCs and stain them with fluorescently labeled antibodies against DC maturation markers such as CD80, CD83, CD86, and HLA-DR.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of mature DCs and the mean fluorescence intensity (MFI) of the maturation markers.

-

Data Presentation

Table 1: Dendritic Cell Maturation Markers

| Treatment | Concentration (µg/mL) | % CD80+ Cells | % CD83+ Cells | % CD86+ Cells | HLA-DR MFI |

| Vehicle Control | - | Baseline | Baseline | Baseline | Baseline |

| This compound | 1 | ||||

| 10 | |||||

| 100 | |||||

| LPS (Positive Control) | 1 |

Diagram 2: Dendritic Cell Activation Pathway

Caption: this compound-induced dendritic cell maturation pathway.

III. Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from whole blood or PBMCs upon exposure to this compound, which can be indicative of an innate immune response.

Experimental Protocol

-

Cell Preparation:

-

Use either fresh human whole blood or isolated PBMCs from a panel of healthy donors. For PBMC isolation, use Ficoll-Paque density gradient centrifugation.

-

-

Stimulation:

-

In a 96-well plate, incubate the whole blood (diluted 1:1 with RPMI-1640) or PBMCs (1 x 10^6 cells/mL) with various concentrations of this compound (e.g., 1, 10, 100 µg/mL).

-

Include a positive control (e.g., LPS at 1 µg/mL) and a negative control (vehicle).

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Quantification:

-

Centrifuge the plates and collect the supernatant (plasma or cell culture supernatant).

-

Measure the concentrations of key cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Data Presentation

Table 2: Cytokine Release Profile

| Treatment | Concentration (µg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IFN-γ (pg/mL) |

| Vehicle Control | - | ||||

| This compound | 1 | ||||

| 10 | |||||

| 100 | |||||

| LPS (Positive Control) | 1 |

IV. MHC-Associated Peptide Proteomics (MAPPs)

The MAPPs assay identifies the specific peptides from this compound that are naturally processed and presented by Major Histocompatibility Complex (MHC) class II molecules on APCs. This provides direct evidence of antigen presentation, a prerequisite for T-cell activation.

Experimental Protocol

-

Generation of mo-DCs and Antigen Loading:

-

Generate immature mo-DCs from a panel of HLA-typed healthy donors as described in the DC activation assay.

-

Incubate the mo-DCs with a high concentration of this compound (e.g., 100 µg/mL) for 24 hours to allow for uptake, processing, and presentation.

-

-

Immuno-purification of MHC-Peptide Complexes:

-

Lyse the mo-DCs and immunoprecipitate the MHC class II-peptide complexes using pan-HLA-DR specific monoclonal antibodies coupled to magnetic beads.

-

-

Peptide Elution and Mass Spectrometry Analysis:

-

Elute the bound peptides from the MHC molecules using a low pH buffer.

-

Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the peptide sequences derived from this compound by searching the MS/MS data against the this compound amino acid sequence.

-

Data Presentation

Table 3: Identified this compound-Derived Peptides Presented on MHC Class II

| Donor HLA Type | Peptide Sequence | Peptide Start Position | Peptide End Position |

| DRB101:01 | |||

| DRB103:01 | |||

| DRB104:01 | |||

| DRB107:01 | |||

| DRB1*15:01 |

V. T-Cell Proliferation Assay

This assay directly measures the proliferation of T-cells in response to this compound, indicating the activation of an adaptive immune response.

Experimental Protocol

-

PBMC Isolation:

-

Isolate PBMCs from a panel of healthy donors representing diverse HLA types.

-

-

Stimulation:

-

Label the PBMCs with a proliferation tracking dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE).

-

Culture the labeled PBMCs at 2 x 10^5 cells/well in a 96-well plate.

-

Add this compound at various concentrations (e.g., 1, 10, 100 µg/mL).

-

Include a positive control (e.g., Phytohaemagglutinin - PHA, or a known immunogenic peptide) and a negative control (vehicle).

-

Incubate for 5-7 days at 37°C in a 5% CO2 incubator.

-

-

Analysis of T-Cell Proliferation:

-

Stain the cells with antibodies against CD4 and CD8 to identify T-cell subsets.

-

Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.

-

Data Presentation

Table 4: T-Cell Proliferation in Response to this compound

| Treatment | Concentration (µg/mL) | % Proliferating CD4+ T-Cells | % Proliferating CD8+ T-Cells |

| Vehicle Control | - | ||

| This compound | 1 | ||

| 10 | |||

| 100 | |||

| PHA (Positive Control) | 5 |

Diagram 3: T-Cell Activation and Proliferation Workflow

Caption: Workflow for the CFSE-based T-cell proliferation assay.

VI. Conclusion

The combination of these in vitro assays provides a comprehensive assessment of the immunogenic potential of this compound. The data generated will enable a thorough risk assessment and guide further development decisions. It is important to note that no single assay can definitively predict clinical immunogenicity. Therefore, a weight-of-evidence approach, integrating data from all assays, is essential for a robust evaluation. These protocols provide a solid foundation for the preclinical immunogenicity assessment of this compound.

References

Application Notes and Protocols for T-Cell Activation Assays Using Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols provide a general framework for assessing T-cell activation in response to a bioactive peptide. As of the latest literature search, specific data and established protocols for a peptide named "Sucantomotide" are not publicly available. Therefore, the information presented here is a generalized guide based on established methodologies for peptide-based T-cell stimulation and should be adapted and optimized for the specific peptide of interest.

Introduction

T-cell activation is a cornerstone of the adaptive immune response, crucial for clearing infections and eliminating cancerous cells. The ability to measure and characterize T-cell responses to specific antigens, such as synthetic peptides, is fundamental in immunology research, vaccine development, and the advancement of immunotherapies.[1] Peptide-based T-cell activation assays provide a powerful tool to dissect the cellular immune response to a defined epitope. These assays typically involve the co-culture of peripheral blood mononuclear cells (PBMCs) with a peptide of interest, followed by the measurement of specific T-cell activation markers.[2] Key readouts include the expression of cell surface activation markers (e.g., CD69, CD25), cytokine secretion (e.g., IFN-γ, TNF-α), and cellular proliferation.[2][3]

This document outlines detailed protocols for performing in vitro T-cell activation assays using a bioactive peptide, providing a foundation for researchers to evaluate the immunogenic potential of novel peptide-based therapeutics.

Experimental Principles

The activation of T-cells is a complex process initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC) on the surface of an antigen-presenting cell (APC).[1] In vitro, this can be mimicked by introducing a synthetic peptide to a mixed population of immune cells, such as PBMCs, which contain both T-cells and APCs (e.g., monocytes, dendritic cells). The APCs process and present the peptide on their MHC molecules, leading to the activation of peptide-specific T-cells.

General Workflow for Peptide-Based T-Cell Activation Assay

Caption: Workflow for a peptide-based T-cell activation assay.

Experimental Protocols

Protocol 1: T-Cell Activation and Cytokine Production Analysis by Flow Cytometry

This protocol details the stimulation of PBMCs with a peptide and subsequent analysis of T-cell activation markers and intracellular cytokine production using flow cytometry.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

Bioactive Peptide (e.g., this compound)

-

DMSO (for peptide dissolution)

-

Brefeldin A

-

Phosphate Buffered Saline (PBS)

-

FACS Tubes

-

96-well U-bottom plates

-

Fluorescently conjugated antibodies against: CD3, CD4, CD8, CD69, IFN-γ, TNF-α

-

Fixable Viability Dye

-

Fixation/Permeabilization Buffer

-

Flow Cytometer

Procedure:

-

Preparation of Peptide Stock:

-

Dissolve the lyophilized peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in cell culture medium to prepare working concentrations. The final DMSO concentration in the cell culture should not exceed 0.5% to avoid toxicity.

-

-

PBMC Preparation:

-

Thaw cryopreserved PBMCs or isolate fresh PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash the cells with PBS and resuspend in complete RPMI-1640 medium.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

-

-

Cell Stimulation:

-

Plate 1 x 10^5 cells (100 µL) into each well of a 96-well U-bottom plate.

-

Add 100 µL of the peptide working solution at various concentrations to the respective wells.

-

Include a negative control (vehicle, e.g., medium with DMSO) and a positive control (e.g., a known immunogenic peptide pool or anti-CD3/CD28 beads).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-24 hours for activation marker analysis, or as described below for intracellular cytokine staining.

-

-

Intracellular Cytokine Staining:

-